molecular formula C9H18N2O5S B8503648 Tert-butyl 3-(methylsulfonamido)-3-oxopropylcarbamate

Tert-butyl 3-(methylsulfonamido)-3-oxopropylcarbamate

Cat. No.: B8503648
M. Wt: 266.32 g/mol
InChI Key: CHRQEZYZOUDHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(methylsulfonamido)-3-oxopropylcarbamate is a useful research compound. Its molecular formula is C9H18N2O5S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18N2O5S

Molecular Weight

266.32 g/mol

IUPAC Name

tert-butyl N-[3-(methanesulfonamido)-3-oxopropyl]carbamate

InChI

InChI=1S/C9H18N2O5S/c1-9(2,3)16-8(13)10-6-5-7(12)11-17(4,14)15/h5-6H2,1-4H3,(H,10,13)(H,11,12)

InChI Key

CHRQEZYZOUDHBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(tert-butoxycarbonylamino)propanoic acid (4 g, 21.2 mmol, 1.0 equiv) was dissolved in DCM (100 mL). Then methanesulfonamide (1.43 g, 15.1 mmol, 0.7 equiv), EDCI (3.45 g, 18.2 mmol, 0.85 equiv) and DMAP (0.37 g, 3 mmol, 0.15 equiv) were added to the mixture and stirred for 2 h at r.t. The reaction mixture was cooled down to 0° C. ice water (100 mL) was added. The mixture was stirred for 15 min, separated and the water layer was extracted twice with DCM. The combined organic layer was washed by 5% HCl, brine, dried over Na2SO4, concentrated to give tert-butyl 3-(methylsulfonamido)-3-oxopropylcarbamate as a gray oil (3.6 g, 90%). ESI-MS (M+H)+: 267.1. 1H NMR (400 MHz, DMSO-d6) δ: 6.91˜6.83 (brs, 1H), 3.36 (s, 3H), 3.19˜3.12 (m, 2H), 2.41 (t, 2H), 1.37 (s, 9H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
3.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0.37 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

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